N-[4-(dimethylamino)benzyl]-4-methyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is preferred due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is common in these processes .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: Commonly involves the use of reducing agents like NaBH4 to convert Schiff bases to secondary amines.
Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield secondary amines, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): Known for its use as a catalyst in acylation reactions.
N,N-Dimethylaniline: Used in the synthesis of dyes and other organic compounds.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H23N3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H23N3O/c1-17-7-11-19(12-8-17)22(26)25(21-6-4-5-15-23-21)16-18-9-13-20(14-10-18)24(2)3/h4-15H,16H2,1-3H3 |
InChI Key |
HXXNOUBKBALRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
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